2-[(2,2,2-Trichloroacetyl)amino]acetic acid
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Overview
Description
2-[(2,2,2-Trichloroacetyl)amino]acetic acid is a synthetic organic compound characterized by the presence of a trichloroacetyl group attached to an amino acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2,2,2-Trichloroacetyl)amino]acetic acid typically involves the reaction of trichloroacetic anhydride with glycine. The reaction is carried out in an organic solvent such as dichloromethane, under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Trichloroacetic anhydride+Glycine→2-[(2,2,2-Trichloroacetyl)amino]acetic acid
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: 2-[(2,2,2-Trichloroacetyl)amino]acetic acid can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield trichloroacetic acid and glycine.
Substitution: The trichloroacetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common.
Common Reagents and Conditions:
Hydrolysis: Typically carried out using hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as amines or alcohols can be used under appropriate conditions.
Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride may be used.
Major Products:
Hydrolysis: Trichloroacetic acid and glycine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(2,2,2-Trichloroacetyl)amino]acetic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including its role in protein modification and enzyme inhibition.
Medicine: Investigated for its potential therapeutic applications, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[(2,2,2-Trichloroacetyl)amino]acetic acid involves its interaction with biological molecules, particularly proteins. The trichloroacetyl group can form covalent bonds with amino acid residues in proteins, leading to modifications that can alter protein function. This mechanism is of interest in the study of enzyme inhibition and protein-protein interactions.
Comparison with Similar Compounds
Trichloroacetic acid: A related compound with similar chemical properties but lacking the amino acetic acid moiety.
Chloroacetic acid: Another related compound with a single chloro group instead of three.
2-Aminoacetic acid (Glycine): The amino acid component of the compound.
Uniqueness: 2-[(2,2,2-Trichloroacetyl)amino]acetic acid is unique due to the presence of both the trichloroacetyl and amino acetic acid groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-[(2,2,2-trichloroacetyl)amino]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4Cl3NO3/c5-4(6,7)3(11)8-1-2(9)10/h1H2,(H,8,11)(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KATCELVJLDODSG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)NC(=O)C(Cl)(Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4Cl3NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90934325 |
Source
|
Record name | N-(2,2,2-Trichloro-1-hydroxyethylidene)glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90934325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.43 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15166-50-4 |
Source
|
Record name | NSC62338 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62338 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(2,2,2-Trichloro-1-hydroxyethylidene)glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90934325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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